1,1-Dibromo-3,3,3-trifluoro-1-propene
Description
1,1-Dibromo-3,3,3-trifluoro-1-propene (C₃Br₂F₃) is a halogenated alkene characterized by two bromine atoms at the terminal carbon (C1) and three fluorine atoms at the opposing terminal carbon (C3). This compound is structurally distinct due to its 1,1-dibromo substitution, which enhances its reactivity in cross-coupling reactions. Additionally, magnesium-mediated reactions with 1,1-dibromo-1,2,2,2-tetrafluoroethane have been employed to generate structurally similar trifluoropropenols .
The primary application of this compound lies in its utility as a precursor in palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, to synthesize trifluoromethylated organic molecules . Its dual bromine substituents enable multiple bond-forming events, making it a versatile building block in medicinal and materials chemistry.
Properties
IUPAC Name |
1,1-dibromo-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2F3/c4-2(5)1-3(6,7)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFIRXVKBSYHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-3,3,3-trifluoro-1-propene can be synthesized through the bromination of 3,3,3-trifluoropropene. The process involves dissolving 3,3,3-trifluoropropene in concentrated sulfuric acid and gradually adding bromine at room temperature. The reaction mixture is stirred overnight, and additional bromine is added to ensure complete bromination. The resulting product is then separated and distilled to obtain this compound as a yellow oil .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-3,3,3-trifluoro-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-halogen bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Solvents: Polar solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.
Catalysts: Catalysts such as palladium or platinum may be used to enhance the reaction rates.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Addition Products: The addition of nucleophiles can lead to the formation of new carbon-halogen bonds, resulting in complex molecules.
Scientific Research Applications
1,1-Dibromo-3,3,3-trifluoro-1-propene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of fluorinated organic compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and materials, such as fluoropolymers.
Mechanism of Action
The mechanism of action of 1,1-dibromo-3,3,3-trifluoro-1-propene involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to form new bonds with nucleophiles, leading to the formation of complex molecules. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Propenes
Key Observations:
- Halogen Position and Reactivity: The 1,1-dibromo configuration in this compound enhances its electrophilicity compared to mono-brominated analogues like 2-BTP, enabling sequential cross-coupling reactions . In contrast, 2-BTP is primarily used in single-step Pd-catalyzed couplings to generate bioactive imines and amines .
- Chlorinated Analogues: TCTFP (1,1,2-trichloro-3,3,3-trifluoro-1-propene) exhibits significant nephrotoxicity due to glutathione conjugation, forming mutagenic metabolites in rats .
Reactivity in Cross-Coupling Reactions
Table 2: Reactivity Profiles
- Mechanistic Insight: The dual bromine atoms in this compound allow for stereocontrolled threefold coupling with aryl boronic acids, a feat unattainable with mono-halogenated counterparts .
- Solvent Effects: Reactions involving 2-BTP show optimal yields in non-polar solvents like toluene (83–89% isolated yields), whereas polar solvents reduce efficiency .
Toxicity and Metabolic Pathways
Table 3: Toxicity Profiles
| Compound | Toxicity Mechanism | Model Organism | Reference |
|---|---|---|---|
| TCTFP | Glutathione conjugation → Nephrotoxicity | Fischer 344 rats | |
| 2-BTP | Not reported | N/A | — |
| This compound | No data available | N/A | — |
- TCTFP : Metabolized via glutathione S-transferase to reactive intermediates, causing renal tubular necrosis .
Physical and Spectroscopic Properties
- UV Absorption : 2-BTP exhibits strong UV absorption at 194 nm due to the CH₂=CBr moiety, with cross-sectional data critical for atmospheric studies . Comparable data for this compound are lacking but predicted to show similar trends.
- Thermal Stability : Chlorinated derivatives like 1-chloro-2,3,3-trifluoro-1-propene are stabilized for industrial use as solvents, whereas brominated compounds are typically more reactive .
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